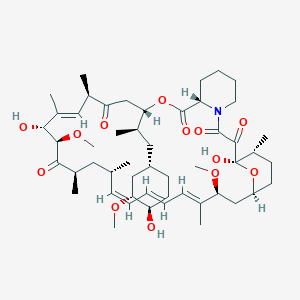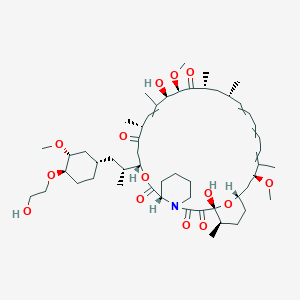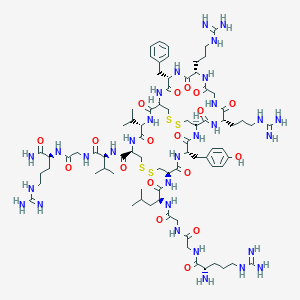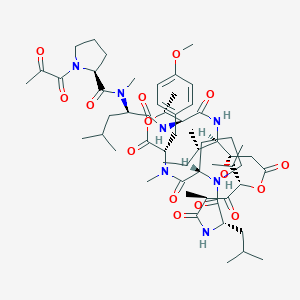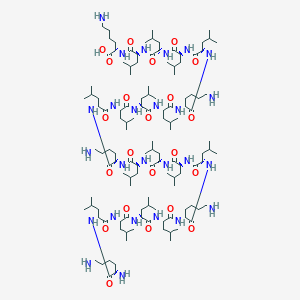
Octadecanedioic acid
Overview
Description
Octadecanedioic acid: is a long-chain dicarboxylic acid with the molecular formula C₁₈H₃₄O₄ 1,18-octadecanedioic acid . This compound is characterized by its two carboxylic acid groups located at the terminal ends of an eighteen-carbon aliphatic chain. It is a white crystalline solid at room temperature and is insoluble in water but soluble in organic solvents.
Biochemical Analysis
Biochemical Properties
Octadecanedioic acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes and proteins, including cytochrome P450 monooxygenases, which are involved in its ω-oxidation pathway . This pathway converts this compound into shorter-chain dicarboxylic acids, which are further metabolized via β-oxidation. Additionally, this compound can form noncovalent complexes with human serum albumin, facilitating its transport and distribution within the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate cellular receptors and enhance stability in plasma, thereby affecting cell function . In studies involving Candida guilliermondii, this compound was found to be produced via metabolic pathway engineering, highlighting its role in cellular metabolism . Furthermore, its conjugates, such as this compound-terlipressin, have demonstrated improved pharmacokinetics and safety profiles in cellular models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to serum albumin via native fatty acid binding modes, enhancing its stability and circulation time . This binding interaction is crucial for its therapeutic applications, as it allows for prolonged activity and reduced side effects. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies involving its conjugates. For example, this compound-terlipressin conjugates have demonstrated prolonged elimination half-lives and superior safety profiles in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cellular receptor activation and improve pharmacokinetics . At higher doses, potential toxic or adverse effects may be observed. For instance, studies involving this compound-paclitaxel conjugates have reported dose-dependent antitumor activity, with higher doses leading to complete tumor regression in some cases .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the ω-oxidation and β-oxidation pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and acyl-CoA oxidases, which facilitate its conversion into shorter-chain dicarboxylic acids . These metabolic pathways are essential for maintaining metabolic flux and regulating metabolite levels within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via binding to serum albumin and other transport proteins . This interaction ensures its efficient localization and accumulation in target tissues. The transport and distribution mechanisms are crucial for its therapeutic efficacy, as they influence its bioavailability and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including mitochondria and microsomes . Its activation and function are influenced by its subcellular localization, with specific enzymes facilitating its conversion and degradation. The subcellular distribution of this compound is similar to that of other long-chain fatty acids, highlighting its role in cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Oxidation: One common method involves the oxidation of n-octadecane or octadecanoic acid (stearic acid) using strong oxidizing agents such as potassium dichromate.
Biological Oxidation: Another method uses microbial oxidation of n-octadecane or stearic acid under specific conditions.
Industrial Production Methods: The industrial production of this compound typically involves the chemical oxidation of stearic acid using air and transition metal acetate bromide catalysts. This method is advantageous due to its high yield and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecanedioic acid can undergo oxidation reactions, particularly at the terminal carboxylic acid groups.
Reduction: It can be reduced to form octadecanediol using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, air, cobalt(II)-acetate, manganese(II)-acetate, and HBr catalysts.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Further oxidized products depending on the conditions.
Reduction: Octadecanediol.
Esterification: Various esters of this compound.
Scientific Research Applications
Chemistry:
- Used as a monomer in the production of biodegradable polymers .
- Intermediate in the synthesis of high-performance nylon materials .
Biology and Medicine:
- Studied for its potential use in drug delivery systems due to its biocompatibility .
- Investigated for its role in metabolic pathways and as a biomarker for certain diseases .
Industry:
Mechanism of Action
The mechanism of action of octadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other biochemical compounds. Its long aliphatic chain allows it to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Hexadecanedioic acid: A shorter chain dicarboxylic acid with sixteen carbon atoms.
Eicosanedioic acid: A longer chain dicarboxylic acid with twenty carbon atoms.
Uniqueness:
Properties
IUPAC Name |
octadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOQKFENDDGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074331 | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
871-70-5 | |
| Record name | Octadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane-1,18-dioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECANE-1,18-DIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSZ6PQ0QQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Enzyme Inhibition: Octadecanedioic acid exhibits inhibitory activity against glucoamylase and α-amylase, enzymes involved in carbohydrate digestion. This inhibition could potentially contribute to its antidiabetic effects by retarding glucose absorption. []
- Albumin Binding: As a long-chain dicarboxylic acid, this compound can bind to human serum albumin (HSA), potentially within hydrophobic pockets similar to native long-chain fatty acids. This binding characteristic has been exploited to develop drug conjugates, such as this compound-Paclitaxel (ODDA-PTX), aiming for improved drug delivery and pharmacokinetics. [, , ]
A: * Molecular Formula: C18H34O4* Molecular Weight: 314.46 g/mol* Spectroscopic Data: * NMR: Studies using high-resolution 13C NMR have characterized the crystalline and liquid crystalline phases of polyesters containing this compound. [] * IR: Infrared spectroscopy has been utilized to investigate the adsorption of this compound on silica surfaces, providing insights into its interactions at the liquid-solid interface. []
ANone: this compound exhibits versatility in material applications, particularly in the development of polymers:
- Polyamides: It serves as a valuable monomer for synthesizing various polyamides, including nylon-6,18, nylon-2,18, nylon-3,18, nylon-4,18, nylon-8,18, nylon-9,18, and nylon-12,18. These polyamides have been characterized using techniques like viscosimetry, thermal analysis, and spectroscopy (including 15N NMR to determine crystalline forms). [, ]
- Polyesters: this compound is utilized in synthesizing polyesters with diverse properties. Its incorporation into betulin-based polyesters results in materials with tunable thermal properties, ranging from thermoplastics with good solubility to thermosets with enhanced thermal stability. [, ]
- Amphiphilic Block Copolymers: Incorporation into mPEG-b-P(OA-DLLA)-b-mPEG block copolymers enables the formation of nanoparticles for potential drug delivery applications. These nanoparticles demonstrate controlled release of Paclitaxel and low cytotoxicity, indicating promise for controlled drug release systems. []
ANone: The provided research does not specifically focus on the catalytic properties of this compound. Its primary applications revolve around its use as a building block for polymers and drug conjugates.
A: While the provided research doesn't delve into in-depth computational studies, molecular docking simulations were performed to investigate the potential of this compound as an inhibitor of shikimate dehydrogenase in Staphylococcus aureus. This study suggests that this compound could potentially disrupt the shikimate pathway in bacteria, offering a potential target for novel antimicrobial agents. []
ANone: The provided research highlights the importance of this compound's long hydrocarbon chain in influencing its properties:
- Albumin Binding: The length of the fatty acid chain in this compound conjugates significantly affects albumin binding affinity, which directly impacts the drug's pharmacokinetics and in vivo performance. For instance, increasing the chain length from this compound (C18) to Icosanedioic acid (C20) in insulin analogs resulted in a substantial increase in plasma half-life. []
- Polymer Properties: In polyamides and polyesters, the length of the diacid (this compound) influences the polymer's melting point, crystallinity, and solubility, impacting its material properties and applications. [, ]
ANone: While the provided research doesn't explicitly address the intrinsic stability of this compound, its formulation into drug conjugates and polymers offers insights:
- Drug Conjugates: Conjugation of Paclitaxel with this compound (ODDA-PTX) followed by complexation with human serum albumin (HSA) results in a formulation with improved stability, enhanced solubility, and favorable pharmacokinetics compared to free Paclitaxel. []
- Nanoparticles: Incorporation into amphiphilic block copolymers like mPEG-b-P(OA-DLLA)-b-mPEG enables the formation of nanoparticles, enhancing the solubility and bioavailability of hydrophobic drugs like Paclitaxel. []
ANone: The provided research primarily focuses on the synthesis, characterization, and potential applications of this compound and its derivatives. Information regarding specific SHE regulations is not discussed.
- ODDA-PTX: This conjugate exhibits significantly different pharmacokinetics compared to traditional Paclitaxel formulations. Its binding to HSA leads to a longer circulation half-life, allowing for potentially less frequent dosing and reduced toxicity. []
- Insulin Icodec: This acylated insulin analog, incorporating Icosanedioic acid (C20), demonstrates a prolonged half-life of 196 hours in humans, enabling once-weekly administration. This modification highlights the impact of fatty acid chain length on the PK/PD of conjugated drugs. []
A: * ODDA-PTX: This conjugate demonstrated superior efficacy compared to traditional Paclitaxel formulations (Cremophor EL-formulated paclitaxel and Abraxane) in preclinical studies using subcutaneous murine xenograft models of human cancer. [] * Insulin Icodec: In phase-2 clinical trials, once-weekly insulin icodec, which incorporates a C20 fatty diacid, provided safe and effective glycemic control comparable to once-daily insulin glargine in patients with type 2 diabetes. []
ANone: The provided research does not discuss resistance mechanisms related to this compound or its derivatives.
A: * Albumin Binding: Exploiting this compound's affinity for HSA, researchers have developed conjugates like ODDA-PTX. This strategy leverages HSA as a natural carrier, potentially improving drug solubility, circulation half-life, and tumor targeting (through the enhanced permeability and retention effect). []* Nanoparticles: this compound's incorporation into amphiphilic block copolymers facilitates the formation of nanoparticles, encapsulating hydrophobic drugs like Paclitaxel. This approach enhances drug solubility, bioavailability, and potentially enables controlled release. []
ANone: The provided research does not discuss biomarkers associated with this compound or its derivatives.
ANone: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with derivatization techniques like trimethylsilylation, allows for the sensitive and accurate determination of this compound in complex matrices like human skin and transdermal perfusates. []
- High-Performance Liquid Chromatography (HPLC): This versatile technique is used to identify and quantify this compound in plant extracts and to study the release profile of this compound-drug conjugates from nanoparticle formulations. [, ]
- Nuclear Magnetic Resonance (NMR): High-resolution 13C NMR provides structural information about this compound-containing polymers, including their crystalline and liquid crystalline phases. []
- Infrared Spectroscopy (IR): IR spectroscopy, including internal reflection techniques, offers insights into the adsorption behavior of this compound on solid surfaces, elucidating its interactions at the liquid-solid interface. [, ]
- Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight distribution of this compound-containing polymers, providing valuable information about their size and homogeneity. []
- Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique helps elucidate the structure of this compound-containing polymers by identifying the main monomeric units present. []
ANone: The provided research does not specifically address the environmental impact or degradation of this compound.
A: * Solubility Enhancement: Conjugation of this compound to Paclitaxel (ODDA-PTX) and subsequent complexation with HSA significantly enhances the drug's solubility, potentially improving its bioavailability. [] * Nanoparticle Formulation: Incorporation of this compound into amphiphilic block copolymers to form nanoparticles further enhances the solubility of hydrophobic drugs like Paclitaxel, potentially leading to improved bioavailability. []
ANone: The provided research does not delve into the specifics of quality control and assurance measures for this compound-containing products.
ANone: The provided research does not address the immunogenicity of this compound.
ANone: The research does not provide information about the interactions of this compound with drug transporters.
ANone: The provided research does not provide insights into the potential of this compound to induce or inhibit drug-metabolizing enzymes.
- Biocompatible Polymers: The use of this compound in synthesizing betulin-based polymers, some of which are proposed for biomedical applications, indicates potential biocompatibility. [, ]
- Drug Delivery Systems: The successful formulation of this compound-Paclitaxel conjugates into nanoparticles with low cytotoxicity suggests biocompatibility for drug delivery applications. []
ANone: The provided research does not discuss specific strategies for recycling or waste management related to this compound.
ANone: The research highlights the use of standard analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS in studying this compound and its derivatives, indicating the availability of these established tools and resources for further research.
ANone: While the provided research does not present a historical overview, the studies collectively demonstrate the evolution of this compound from a simple building block for polyamides to its exploration in drug delivery systems and other advanced applications.
ANone: The research highlights the interdisciplinary nature of this compound research, spanning:
- Polymer Chemistry: Synthesis and characterization of various this compound-containing polyamides and polyesters. [, , , ]
- Pharmaceutical Sciences: Development of this compound-drug conjugates and nanoparticle formulations for improved drug delivery and therapeutic efficacy. [, ]
- Biochemistry: Investigating the potential of this compound as an enzyme inhibitor, particularly targeting shikimate dehydrogenase in bacteria. []
- Analytical Chemistry: Employing a range of analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS to characterize and quantify this compound and its derivatives. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
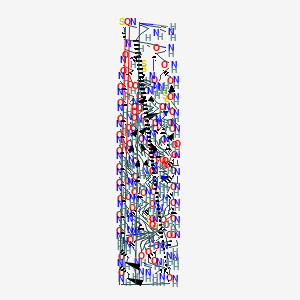
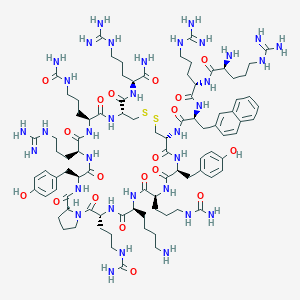
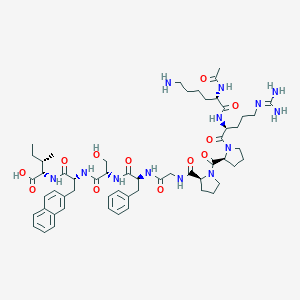
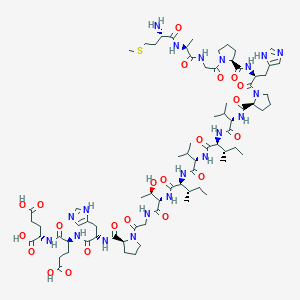
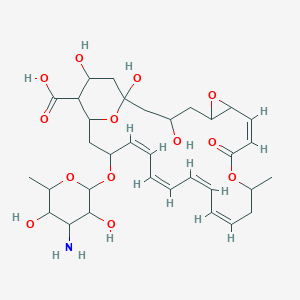
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
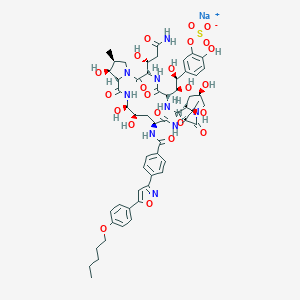
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
